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Compound of Interest

Compound Name: Fmoc-[15N]Tyr-OH
CAS No.: 125700-34-7
Cat. No.: B613612
. J

In the landscape of drug discovery and biochemical research, synthetic peptides are
indispensable tools. The ability to construct these molecules with high fidelity is largely thanks
to the strategy of Solid-Phase Peptide Synthesis (SPPS), a method revolutionized by the use
of Na-protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group is
paramount, favored for its base lability, which allows for orthogonal protection schemes under
mild conditions.[1]

Tyrosine (Tyr), with its phenolic side chain, is a functionally critical amino acid, often implicated
in biological signaling through post-translational modifications like phosphorylation.[2] When
incorporating tyrosine into a peptide sequence via Fmoc-SPPS, the standard reagent is Fmoc-
Tyr-OH. However, for advanced analytical applications, its stable isotope-labeled analogue,
Fmoc-[15N]Tyr-OH, becomes an essential and powerful tool. This guide delineates the
fundamental distinction between these two reagents and elucidates the strategic applications
that govern the choice of one over the other.

Core Chemical and Physical Properties: A Tale of
Two Isotopes

At a chemical level, Fmoc-Tyr-OH and Fmoc-[15N]Tyr-OH are virtually identical. They engage
in the same coupling reactions, exhibit similar solubility profiles, and are handled with identical
protocols in the context of peptide synthesis. The profound difference lies not in their chemistry,
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but in their nuclear physics: the substitution of the most abundant nitrogen isotope, 4N, with
the heavier, stable isotope, *°N, at the a-amino position.

This single neutron difference introduces a measurable mass shift, which, while having a
negligible impact on chemical reactivity, provides a unique signature for detection by mass
spectrometry and enables specific types of nuclear magnetic resonance experiments.[3]
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BENGHE

Property

Fmoc-Tyr-OH

Fmoc-[15N]Tyr-OH

Rationale for
Significance

Alternate Name

Na-Fmoc-L-tyrosine[4]

N-(9-
Fluorenylmethoxycarb

onyl)-L-tyrosine-1>N

Standard chemical

nomenclature.

CAS Number

92954-90-0[4]

125700-34-7

Unique identifiers for
substance

registration.

Molecular Formula

C24H21NOs[4][5]

C24H21°NOs

The formula explicitly
denotes the heavy

isotope.

Molecular Weight

403.43 g/mol [4][5]

404.42 g/mol

The critical difference.
The ~1.0 Da mass
shift is the basis for its

analytical applications.

Mass Shift

N/A

M+1

This predictable shift
allows for clear
differentiation in a

mass spectrometer.

Isotopic Purity

Natural Abundance

Typically >98 atom %
15N

High isotopic
enrichment is crucial
for minimizing signal
overlap from the

unlabeled species.

White to off-white

Physical appearance

Appearance ) Solid is unaffected by
solid/powder[5] ) ] o
isotopic substitution.
Standard storage
2-8°C, protected from 2-8°C, protected from conditions for Fmoc-
Storage ] ] ) )
moisture moisture protected amino acids
to ensure stability.
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The Unlabeled Standard: Applications of Fmoc-Tyr-
OH

Fmoc-Tyr-OH is the workhorse reagent for incorporating tyrosine into peptides for a vast array
of applications where isotopic tracking is not required. These include:

o Synthesis of Bioactive Peptides: For creating hormones, neuropeptides, or enzyme
substrates for functional studies.[6]

o Drug Development: As a fundamental component in the synthesis of peptide-based
therapeutics.

» Structure-Activity Relationship (SAR) Studies: Where various amino acids are substituted to
probe their effect on biological function.

In most synthetic protocols, the hydroxyl side chain of tyrosine is itself protected, typically with
an acid-labile group like tert-butyl (tBu), yielding Fmoc-Tyr(tBu)-OH.[6][7] This prevents
undesired acylation of the hydroxyl group during coupling steps, which would otherwise
consume activated amino acids and lead to branched side products.[7][8] The tBu group is
stable to the piperidine used for Fmoc removal but is cleanly cleaved during the final
trifluoroacetic acid (TFA) treatment.[6][9]

The Labeled Tracer: Strategic Deployment of Fmoc-
[15N]Tyr-OH

The introduction of a >N atom transforms the tyrosine building block into a high-precision
analytical tool. Its applications are primarily centered in quantitative proteomics and structural
biology.

Mass Spectrometry-Based Quantitative Proteomics

Stable isotope labeling is a cornerstone of accurate protein quantification.[10] While metabolic
labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) label
proteins in vivo[11][12][13], the synthesis of a peptide using Fmoc-[15N]Tyr-OH allows for the
creation of a "heavy" internal standard for in vitro quantification. This is the basis of the
Absolute Quantification (AQUA) strategy.
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The core principle is straightforward: a synthetic peptide, identical in sequence to a target
peptide in a complex biological sample but containing one or more heavy isotopes, is
synthesized. A precisely known quantity of this heavy standard is "spiked" into the biological
sample (e.g., a cell lysate digestate). The sample is then analyzed by Liquid Chromatography-
Mass Spectrometry (LC-MS).

Because the light (native) and heavy (standard) peptides are chemically identical, they co-elute
from the LC column but are resolved in the mass spectrometer by their mass difference.[10]
The ratio of the signal intensities between the heavy and light peptide peaks allows for the
precise and absolute quantification of the native peptide in the original sample.[14]
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Caption: Workflow for absolute peptide quantification using a °*N-labeled standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and
dynamics of molecules in solution. While *H NMR is standard, the analysis of complex
biomolecules like peptides is often hampered by spectral overlap. Heteronuclear NMR, which
observes correlations between different types of nuclei (e.g., *H and *>N), provides a crucial
second dimension of information.

The *N nucleus is quadrupolar and yields broad, often unobservable, NMR signals. In
contrast, the >N nucleus has a spin of %, resulting in sharp, well-resolved signals. By
selectively incorporating Fmoc-[15N]Tyr-OH into a peptide, a specific NMR probe is introduced
at a defined position. This allows for experiments like the 1H-°N Heteronuclear Single Quantum
Coherence (HSQC) experiment, which produces a spectrum where each peak corresponds to
a specific nitrogen atom and its directly attached proton(s). This greatly simplifies resonance
assignment and enables detailed structural analysis of the tyrosine residue's local environment
and its role in peptide folding and interactions.[15][16]

Experimental Protocols: From Synthesis to Analysis

The trustworthiness of any scientific claim rests on reproducible methodology. Below are
validated protocols for the use of both tyrosine derivatives.

Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH in
Fmoc-SPPS

This protocol describes a representative manual coupling step on a solid support resin (e.g.,
Rink Amide resin for a C-terminal amide).

Objective: To couple Fmoc-Tyr(tBu)-OH to a deprotected N-terminus of a resin-bound peptide.
Materials:
o Peptide-resin with a free N-terminal amine

e Fmoc-Tyr(tBu)-OH
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e Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

o Base: DIPEA (N,N-Diisopropylethylamine)

e Solvent: DMF (N,N-Dimethylformamide)

» Deprotection Solution: 20% piperidine in DMF
» Fritted reaction vessel

Methodology:

e Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
Drain the solvent.[9]

e Fmoc Deprotection:
o Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

o Repeat with a fresh aliquot of deprotection solution for 10-15 minutes. This two-step
process ensures complete removal of the Fmoc group.

o Causality: The Fmoc group is cleaved by the secondary amine (piperidine) via a 3-
elimination mechanism. Complete removal is critical for preventing deletion sequences in
the final peptide.

e Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual
piperidine, which would neutralize the subsequent coupling reagents.

e Amino Acid Activation:

o In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents relative to resin loading),
HBTU (3.9 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF.

o Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
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o Causality: HBTU reacts with the carboxylic acid of the Fmoc-amino acid in the presence of
the base (DIPEA) to form a highly reactive HOBt-ester, which is susceptible to nucleophilic
attack by the peptide's N-terminal amine.[17]

e Coupling Reaction:
o Add the activated amino acid solution to the washed, deprotected resin.
o Agitate the reaction vessel for 45-90 minutes at room temperature.

e Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to
remove excess activated amino acid and byproducts.

o Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test. A negative result
(yellow beads) indicates the successful consumption of all free primary amines and thus a
complete coupling reaction.

Protocol 2: Quantitative Analysis of a Target Peptide
using a *>N-Labeled Standard

This protocol outlines the workflow after the heavy peptide standard (containing a *>N-tyrosine)
has been synthesized and purified.

Objective: To determine the absolute concentration of a target peptide in a complex mixture.

Materials:

Purified and quantified heavy peptide standard (synthesized using Fmoc-[15N]Tyr-OH).

Biological sample, digested with a protease (e.g., trypsin) to generate peptides.

LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole Mass Spectrometer).

Solvents for LC (e.g., Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid).

Methodology:

e Sample Preparation:
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o Take a defined volume or mass of the digested biological sample.

o Add a precise, known amount of the heavy peptide standard to the sample. For example,
spike 10 pmol of the heavy standard into the digest from 50 g of total protein.

o Causality: Adding the standard at the earliest possible stage corrects for variability in
subsequent sample handling and injection.[10]

e LC-MS/MS Analysis:
o Inject the spiked sample onto the LC-MS/MS system.

o The peptides are separated by reverse-phase chromatography and electrosprayed into
the mass spectrometer.

o Set up the mass spectrometer to specifically monitor for the mass-to-charge ratios (m/z) of
both the light (native) and heavy (standard) precursor ions. This is often done using a
targeted method like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring
(SRM).

o Data Acquisition:

o The mass spectrometer will detect two distinct precursor ions separated by a mass
difference corresponding to the number of °N labels. For a peptide containing one *>N-
tyrosine, the mass shift will be approximately 1 Da.[3]

o Fragment ions in the MS/MS spectra will also show a mass shift if the fragment contains
the 15N label, confirming identity.[18][19]

o Data Analysis:

[e]

Integrate the peak areas from the extracted ion chromatograms (XICs) for both the light
(A_light) and heavy (A_heavy) peptides.

[e]

Calculate the ratio: Ratio = A_light / A_heavy.

o

Determine the absolute amount of the native peptide using the formula: Amount_light =
Ratio x Amount_heavy
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o Causality: This ratiometric approach is inherently precise because both analytes are
measured in the same analytical run, canceling out variations in instrument performance
and matrix effects.

Conclusion: A Choice Dictated by Experimental
Purpose

The distinction between Fmoc-Tyr-OH and Fmoc-[15N]Tyr-OH is a clear illustration of how
subtle atomic-level modifications can unlock powerful new experimental capabilities. While
chemically indistinguishable in the synthetic process, their divergent roles are defined by the
analytical endpoint.

Fmoc-Tyr-OH remains the default choice for the routine synthesis of peptides intended for
functional assays, structural studies without isotopic labeling needs, and general peptide
production.

Fmoc-[15N]Tyr-OH is a specialized reagent, an investment made when the ultimate goal is
the precise quantification of a target peptide by mass spectrometry or the detailed structural
elucidation of a peptide's backbone and side chains by NMR spectroscopy.

The decision, therefore, is not one of superiority, but of strategic alignment with the scientific
question at hand. As a senior application scientist, the guidance is clear: define your
downstream application, and the choice of reagent becomes self-evident.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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